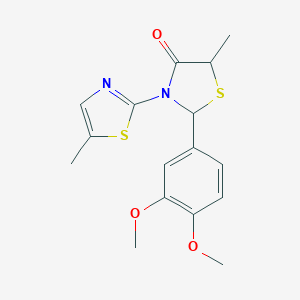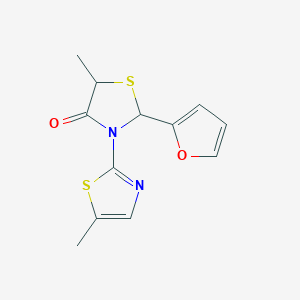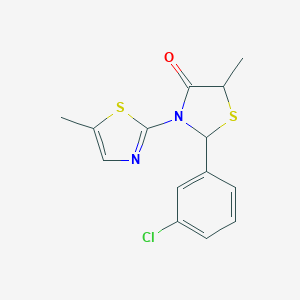![molecular formula C27H24N4O3S B277757 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea](/img/structure/B277757.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1995. It belongs to the family of synthetic cannabinoids that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in marijuana. JWH-250 has gained popularity in recent years due to its potent psychoactive effects and its ability to bind to the same receptors in the brain as THC.
作用机制
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea acts on the same receptors in the brain as THC, specifically the cannabinoid type 1 (CB1) receptor. It binds to the receptor and activates a signaling pathway that leads to the release of various neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as changes in mood and behavior. Chronic use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been linked to negative effects on cognitive function and mental health.
实验室实验的优点和局限性
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is a useful tool for studying the effects of synthetic cannabinoids on the brain and body. Its potency and ability to bind to the same receptors as THC make it a valuable tool for researchers. However, its addictive properties and negative effects on cognitive function and mental health make it a challenging compound to work with.
未来方向
There are many future directions that could be explored in the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea and other synthetic cannabinoids. One area of interest is the development of new compounds that are less addictive and have fewer negative effects on cognitive function and mental health. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, particularly with regards to addiction and mental health. Finally, there is a need for more research into the mechanisms of action of synthetic cannabinoids and how they interact with the CB1 receptor in the brain.
合成方法
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea is synthesized by reacting 2-naphthoyl chloride with 4-(2-furoyl)-1-piperazine and thiourea in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been shown to have potent psychoactive effects and can produce a range of physiological and behavioral effects similar to those produced by THC. Studies have also shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea can be addictive and can have negative effects on cognitive function and mental health.
属性
产品名称 |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea |
|---|---|
分子式 |
C27H24N4O3S |
分子量 |
484.6 g/mol |
IUPAC 名称 |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N4O3S/c32-25(21-8-7-19-4-1-2-5-20(19)18-21)29-27(35)28-22-9-11-23(12-10-22)30-13-15-31(16-14-30)26(33)24-6-3-17-34-24/h1-12,17-18H,13-16H2,(H2,28,29,32,35) |
InChI 键 |
RXJSDJYWQKEMMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)







